2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-22-19-3-1-2-4-20(19)23(26)21(22)13-15-7-11-18(12-8-15)29-14-16-5-9-17(10-6-16)24(27)28/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBDJVJOBEXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of indene-diones, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C23H15NO5. Its structure includes a nitrobenzyl group attached to an indene-dione core, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antioxidant Properties : Research indicates that indene-dione derivatives possess antioxidant capabilities, which can mitigate oxidative stress in cells.
- Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Activity :
A study conducted by researchers evaluated the antioxidant potential of various indene-diones, including this compound. The results indicated a strong ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related diseases. -
Antimicrobial Effects :
Another investigation assessed the antimicrobial properties of this compound against a range of bacterial strains. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. -
Enzyme Inhibition Studies :
Research focused on the inhibition of specific enzymes linked to cancer cell proliferation demonstrated that this compound could significantly reduce enzyme activity associated with tumor growth.
Scientific Research Applications
Structural Formula
- Molecular Formula : C23H15NO5
- Molecular Weight : 401.37 g/mol
Physical Properties
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
- Melting Point : Specific melting point data is not readily available in the literature.
Pharmaceutical Research
2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests possible interactions with biological targets, including enzymes and receptors.
Case Study: Anticancer Activity
Research has indicated that derivatives of indene-diones exhibit anticancer properties. The nitro group in this compound could play a role in modulating cellular pathways related to apoptosis and cell proliferation. For example, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing oxidative stress and apoptosis .
Material Science
The compound's unique structure allows for potential applications in the development of organic semiconductors and photovoltaic materials. Its ability to undergo various chemical transformations makes it suitable for incorporation into polymer matrices or as a dopant in electronic devices.
Case Study: Organic Electronics
Research has demonstrated that indene-dione derivatives can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of nitro groups can enhance charge transport characteristics, making them suitable candidates for high-efficiency OLED applications .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and reductions.
Synthetic Pathways
Common synthetic routes involve the condensation of appropriate aldehydes with indene-dione derivatives under acidic conditions. The resulting products can be further modified through reduction or substitution reactions to yield new compounds with tailored properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Nitro-Oxy-Indene is structurally related to several indene-1,3-dione derivatives, differing primarily in the substituents on the benzylidene moiety. Key comparisons include:
Table 1: Molecular Properties of Selected Indene-1,3-dione Derivatives
Key Observations :
- The nitro group in Nitro-Oxy-Indene reduces electron density in the benzylidene ring, lowering the HOMO-LUMO energy gap (ΔEgap) compared to electron-donating substituents like methoxy .
- Chloro and bromo analogs exhibit higher global hardness (η) due to moderate electron-withdrawing effects, whereas nitro groups increase electrophilicity (ω), enhancing reactivity in redox processes .
Antioxidant and Enzyme Inhibition
- Nitro-Oxy-Indene ’s nitro group may enhance radical scavenging activity compared to 2-(4-chlorobenzylidene)-1H-indene-1,3-dione, as nitro derivatives often stabilize radical intermediates .
- In contrast, analogs like 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1H-indene-1,3-dione (compound 10 in ) exhibit superior antioxidant activity due to the phenolic –OH group, which directly donates hydrogen atoms .
Corrosion Inhibition
- Nitro-Oxy-Indene likely exhibits strong adsorption on metal surfaces due to its electron-deficient aromatic system. However, steric hindrance from the nitrobenzyloxy group may reduce binding efficiency compared to planar analogs like 2-(4-methoxybenzylidene)-1H-indene-1,3-dione (compound 3 in ), which shows higher surface coverage in molecular dynamics (MD) simulations .
- Compounds with extended π-systems (e.g., naphthalenyl substituents) demonstrate stronger binding energies (e.g., compound 7: 237.83 kJ/mol) due to enhanced back-donation and van der Waals interactions .
Pesticidal Activity
- Diphacinone (2-(diphenylacetyl)-1H-indene-1,3-dione, ) shares the indene-1,3-dione core but lacks the nitrobenzyloxy group.
Structural and Crystallographic Comparisons
- The (2E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (–3) adopts a nearly planar indanone system (r.m.s. deviation = 0.007 Å), with the benzylidene ring twisted by 8.15°.
- Bulkier substituents (e.g., diphenylamino in compound 9, ) introduce steric strain, reducing crystallinity compared to Nitro-Oxy-Indene .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its derivatives?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between substituted aldehydes and 1H-indene-1,3(2H)-dione. For example:
- Step 1: React 4-(4-nitrobenzyloxy)benzaldehyde with 1H-indene-1,3(2H)-dione in anhydrous THF or ethanol, catalyzed by piperidine or acetic acid.
- Step 2: Purify via column chromatography (e.g., hexanes:EtOAc = 80:20) to isolate the product. Yields range from 76% to 90% depending on substituents and reaction time (30 minutes to 2 hours at 30–50°C) .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF or EtOH | Maximizes reactivity |
| Catalyst | Piperidine or CSA* | Accelerates condensation |
| Temperature | 30–50°C | Balances speed and side reactions |
| Reaction Time | 0.5–2 hours | Prevents decomposition |
| *CSA = Camphorsulfonic acid |
Q. What spectroscopic and chromatographic techniques are recommended for characterization?
Methodological Answer:
- TLC (Rf values): Use hexanes:EtOAc (e.g., 90:10) to monitor reaction progress .
- Melting Point (mp): Determine purity via differential scanning calorimetry (DSC). Reported mp for derivatives: 165–285°C .
- NMR/IR Analysis:
Advanced Research Questions
Q. How can DFT and molecular dynamics (MD) predict corrosion inhibition efficiency?
Methodological Answer: DFT calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation/acceptance capacity. Key parameters:
Q. Table: DFT Parameters for Selected Derivatives
| Compound* | ΔE (eV) | Ebinding (kJ/mol) | Surface Coverage (%) |
|---|---|---|---|
| 2 (DMAB) | 2.7 | 198.4 | 92 |
| 7 (DMN) | 2.3 | 237.8 | 98 |
| *DMAB = 4-dimethylamino derivative; DMN = dimethylnaphthalene derivative . |
Q. How can contradictions between experimental and computational data on electronic properties be resolved?
Methodological Answer:
- Calibration: Compare experimental UV-Vis absorption spectra (e.g., λmax at 500 nm for DMABI-Ph6 ) with DFT-predicted excitation energies. Adjust basis sets (e.g., B3LYP/6-311++G**) to match observed transitions.
- Solvent Effects: Incorporate polarizable continuum models (PCM) in DFT to account for solvent polarity impacts on HOMO-LUMO gaps .
Q. What strategies enhance photostability under UV exposure?
Methodological Answer:
- Steady-State Photolysis: Irradiate the compound in ethanol or cyclohexane at 253.7 nm. Monitor degradation via HPLC or UV-Vis .
- Flash Photolysis: Detect transient species (e.g., solvated electrons, radicals) to identify degradation pathways. For example, aqueous alkaline solutions generate e⁻aq with lifetimes <1 µs .
Key Stability Metrics:
| Condition | Degradation Rate (k, s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| Ethanol, pH 7 | 1.2 × 10⁻⁴ | 96 hours |
| Aqueous, pH 12 | 3.5 × 10⁻³ | 3.5 hours |
Q. How can this compound improve organic solar cell (OSC) efficiency?
Methodological Answer:
-
Solid Additive Strategy: Blend with PMMA and volatile additives (e.g., INB-F) to optimize morphology. INB-F enhances π-π stacking (evidenced by MD simulations), increasing electron mobility .
-
Performance Metrics:
Additive PCE* (%) T80 Lifetime (hours) None 15.1 66.2 INB-F 16.7 523 *Power conversion efficiency (PCE) for PM6:Y6-BO cells .
Q. What methodologies evaluate antioxidant and enzyme inhibition activities?
Methodological Answer:
- DPPH Assay: Measure radical scavenging at 517 nm. Derivatives with electron-donating groups (e.g., -OCH₃) show IC50 values <50 µM .
- Enzyme Kinetics: Use Lineweaver-Burk plots to determine inhibition constants (Ki) for acetylcholinesterase (AChE). For example, compound 8 (4-bromo derivative) exhibits Ki = 0.8 µM .
Q. Guidelines for Data Contradiction Analysis
- Cross-Validation: Replicate synthesis under inert conditions to rule out oxidation artifacts.
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects with observed properties (e.g., corrosion inhibition vs. HOMO energy).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
